

# Assessing Enalapril Bioequivalence: A Comparative Guide Utilizing Enalaprilat-d5 as an Internal Standard

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Compound of Interest		
Compound Name:	Enalaprilat-d5	
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For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic and innovator drug formulations is a critical step in the regulatory approval process. This guide provides a comprehensive comparison of methodologies and data for assessing the bioequivalence of enalapril formulations, with a specific focus on the use of the deuterated internal standard, **Enalaprilat-d5**, for accurate quantification of the active metabolite.

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. As a prodrug, it is metabolized in the liver to its active form, enalaprilat. Bioequivalence studies for enalapril formulations, therefore, necessitate the accurate measurement of both enalapril and enalaprilat in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as **Enalaprilat-d5**, is paramount for robust and reliable bioanalytical method development, ensuring precision and accuracy in pharmacokinetic assessments.

# **Comparative Pharmacokinetic Data**

Bioequivalence is determined by comparing the pharmacokinetic parameters of a test formulation to a reference formulation. The key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize representative pharmacokinetic data from bioequivalence studies of 20 mg enalapril tablets.



Table 1: Pharmacokinetic Parameters of Enalapril (Test vs. Reference Formulation)

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)
Cmax (ng/mL)	118.58 ± 52.38	134.63 ± 56.28
AUC(0-t) (ng·h/mL)	203.45 ± 75.34	218.49 ± 80.15
AUC(0-∞) (ng·h/mL)	210.12 ± 78.91	225.67 ± 83.44
Tmax (h)	0.96 (median)	0.90 (median)
t½ (h)	1.5 ± 0.5	1.6 ± 0.6

Data compiled from a representative bioequivalence study.[1][2]

Table 2: Pharmacokinetic Parameters of Enalaprilat (Test vs. Reference Formulation)

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)
Cmax (ng/mL)	70.02 ± 31.90	73.60 ± 30.31
AUC(0-t) (ng·h/mL)	450.11 ± 155.89	470.23 ± 160.47
AUC(0-∞) (ng·h/mL)	485.33 ± 165.21	505.88 ± 170.13
Tmax (h)	3.25 (median)	3.39 (median)
t½ (h)	11.1 ± 2.3	11.3 ± 2.5

Data compiled from a representative bioequivalence study.[1][2]

# **Experimental Protocols**

The accurate quantification of enalapril and enalaprilat is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of deuterated internal standards, Enalapril-d5 and **Enalaprilat-d5**, is crucial for correcting analytical variability.



# Bioanalytical Method for Enalapril and Enalaprilat in Human Plasma

1. Sample Preparation:

A solid-phase extraction (SPE) or protein precipitation method is commonly employed for the extraction of analytes from plasma.[3]

- Protein Precipitation: To a 500 μL aliquot of human plasma, add a protein precipitating agent such as acetonitrile or perchloric acid. Vortex the mixture and then centrifuge to separate the precipitated proteins. The clear supernatant is then transferred for further processing, which may include evaporation and reconstitution in the mobile phase.[4][5]
- Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge with methanol followed by water. Load the plasma sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analytes with a suitable solvent. The eluate is then evaporated and reconstituted.
- 2. Internal Standard Spiking:

A working solution of Enalapril-d5 and **Enalaprilat-d5** is added to all samples, including calibration standards, quality control samples, and unknown study samples, prior to extraction.

3. Chromatographic Separation:

Chromatographic separation is achieved on a C18 reverse-phase column.[3][6]

- Column: Zorbax Eclipse; 150 × 4.6 mm, C18 5 μm column.[3]
- Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% v/v formic acid in water) in a ratio of 65:35 v/v.
   [3]
- Flow Rate: 0.8 mL/min.[3]
- Injection Volume: 20 μL.[3]



#### 4. Mass Spectrometric Detection:

Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion and multiple reaction monitoring (MRM) mode.[3] The mass transitions used for quantification are:

Enalapril: m/z 377.10 → 234.00[3]

Enalapril-d5: m/z 382.10 → 239.20[3]

Enalaprilat: m/z 349.00 → 206.00[3]

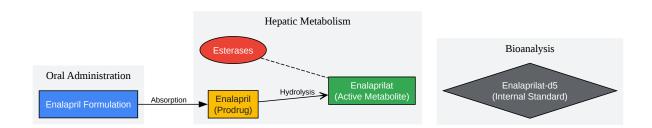
• Enalaprilat-d5: m/z 354.20 → 211.20[3]

#### 5. Method Validation:

The bioanalytical method must be fully validated according to regulatory guidelines, demonstrating its linearity, accuracy, precision, selectivity, and stability.[7] A linear response is typically observed in the concentration range of 0.5 to 160 ng/mL for both enalapril and enalaprilat.[3]

### **Visualizing the Process**

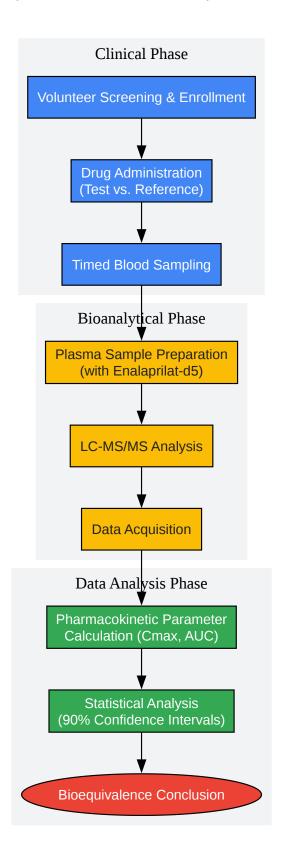
To better understand the key processes involved in a bioequivalence study of enalapril, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.



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Metabolic conversion of enalapril to its active form, enalaprilat.



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Typical workflow for a bioequivalence study of enalapril formulations.

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